Glycolaldehyde Glycolaldehyde Glycolaldehyde, also known as 2-hydroxyethanal or 2-OH-acetaldehyde, belongs to the class of organic compounds known as short-chain aldehydes. These are an aldehyde with a chain length containing between 2 and 5 carbon atoms. Glycolaldehyde exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, glycolaldehyde is primarily located in the mitochondria. Glycolaldehyde exists in all eukaryotes, ranging from yeast to humans. Glycolaldehyde and 6-hydroxymethyl-7, 8-dihydropterin can be biosynthesized from 7, 8-dihydroneopterin through its interaction with the enzyme folic acid synthesis. In humans, glycolaldehyde is involved in the vitamin B6 metabolism pathway. Glycolaldehyde is also involved in the metabolic disorder called the hypophosphatasia pathway. Outside of the human body, glycolaldehyde can be found in a number of food items such as lettuce, green zucchini, sweet potato, and quince. This makes glycolaldehyde a potential biomarker for the consumption of these food products.
Glycolaldehyde is the glycolaldehyde derived from ethylene glycol. The parent of the class of glycolaldehydes. It has a role as a fundamental metabolite and a human metabolite. It is a tautomer of a (Z)-1,2-ethenediol.
Brand Name: Vulcanchem
CAS No.: 141-46-8
VCID: VC1650743
InChI: InChI=1S/C2H4O2/c3-1-2-4/h1,4H,2H2
SMILES: C(C=O)O
Molecular Formula: C2H4O2
Molecular Weight: 60.05 g/mol

Glycolaldehyde

CAS No.: 141-46-8

Cat. No.: VC1650743

Molecular Formula: C2H4O2

Molecular Weight: 60.05 g/mol

* For research use only. Not for human or veterinary use.

Glycolaldehyde - 141-46-8

Specification

CAS No. 141-46-8
Molecular Formula C2H4O2
Molecular Weight 60.05 g/mol
IUPAC Name 2-hydroxyacetaldehyde
Standard InChI InChI=1S/C2H4O2/c3-1-2-4/h1,4H,2H2
Standard InChI Key WGCNASOHLSPBMP-UHFFFAOYSA-N
SMILES C(C=O)O
Canonical SMILES C(C=O)O
Melting Point 97.0 °C
97°C

Introduction

Physical and Chemical Properties

Glycolaldehyde is typically supplied as a white solid. In its pure form, it is highly reactive due to the presence of both aldehyde and hydroxyl functional groups, which allow it to participate in numerous chemical reactions.

Tautomerization

In acidic or basic solutions, glycolaldehyde undergoes reversible tautomerization to form 1,2-dihydroxyethene. This property highlights the compound's ability to exist in different isomeric forms depending on environmental conditions .

Reactivity

Glycolaldehyde's high reactivity stems from its bifunctional nature. The aldehyde group can undergo oxidation, reduction, and nucleophilic addition reactions, while the hydroxyl group can participate in esterification and etherification processes. This reactivity profile makes glycolaldehyde a versatile intermediate in organic synthesis and biological systems.

Spectroscopic Characteristics

Spectroscopic studies have provided detailed information about glycolaldehyde's vibrational properties. The OH-stretching mode of Cc-glycolaldehyde has been observed at 3537.8 cm⁻¹, while its intense C=O stretch mode appears at 1746.6 cm⁻¹. These distinctive spectral features are helpful for identifying and tracking glycolaldehyde in reaction mixtures and biological samples .

Synthesis and Production Methods

Glycolaldehyde can be synthesized through various chemical and biological pathways, making it accessible for research and industrial applications.

Chemical Synthesis

The primary chemical method for synthesizing glycolaldehyde involves the oxidation of ethylene glycol using hydrogen peroxide in the presence of iron(II) sulfate as a catalyst. This reaction provides a straightforward route to produce glycolaldehyde under controlled laboratory conditions .

Biomass Pyrolysis

Glycolaldehyde is the second most abundant compound formed during the preparation of pyrolysis oil from biomass, constituting up to 10% by weight. This method represents a potential sustainable source of glycolaldehyde, utilizing renewable biomass resources .

Biosynthetic Pathways

In biological systems, glycolaldehyde can be formed through several metabolic pathways:

  • Action of ketolase on fructose 1,6-bisphosphate in an alternate glycolysis pathway

  • Transfer by thiamine pyrophosphate during the pentose phosphate shunt

  • Formation during purine catabolism, where xanthine is ultimately converted to glycolaldehyde after several enzymatic steps

Biochemical Significance

Glycolaldehyde plays crucial roles in various biochemical processes, from metabolic pathways to protein modifications.

Role in Carbohydrate Formation

Glycolaldehyde serves as an intermediate in the formose reaction, a process in which formaldehyde undergoes self-condensation to form various sugars. This reaction is significant in prebiotic chemistry theories concerning the origin of carbohydrates on early Earth .

Protein Modification through N-pyrrolation

Recent research has revealed that glycolaldehyde is an endogenous source of lysine N-pyrrolation in proteins. This post-translational modification can significantly alter protein structure and function. The mechanism of N-pyrrolation by glycolaldehyde involves formation of a Schiff base derivative as the first intermediate, which further reacts with a second glycolaldehyde molecule to generate an imine derivative that is subsequently converted to the final pyrrolated product .

Relationship with Oxidative Stress

Glycolaldehyde can be generated during peroxidation of polyunsaturated fatty acids (PUFAs), indicating its involvement in oxidative stress processes. This connection to lipid peroxidation suggests that glycolaldehyde may serve as a biomarker for oxidative damage in biological systems .

Reaction Mechanisms with Hydrogen Atoms

Recent research has explored the reactions of glycolaldehyde with hydrogen atoms, providing insights into potential transformation pathways relevant to both organic chemistry and astrochemistry.

Hydrogen Addition and Abstraction Pathways

Quantum-chemical calculations have elucidated several potential reaction pathways between hydrogen atoms and glycolaldehyde. These include:

  • Hydrogen addition to the carbon of the carbonyl group (H-addition)

  • Hydrogen abstraction from the CH₂ moiety

  • Hydrogen abstraction from the C(O)H moiety

The energy barriers for these reactions have been calculated using advanced computational methods. According to CCSD(T) calculations, hydrogen abstraction from the CH₂ and C(O)H moieties of Cc-glycolaldehyde has barriers of 20 and 25 kJ mol⁻¹ and exothermicities of 98 and 55 kJ mol⁻¹, respectively .

Intermediates and Products

Experimental studies using para-hydrogen matrices have identified several intermediates formed during the reaction of hydrogen atoms with glycolaldehyde. These include:

  • HOCH₂C- O radical (formed by H-abstraction from the aldehyde hydrogen)

  • HOC- HC(O)H radical (formed by H-abstraction from the CH₂ group)

  • HOCHCO compound (a secondary product)

The spectroscopic properties of these intermediates have been characterized using infrared spectroscopy, as shown in Table 1.

Table 1: Vibrational Wavenumbers and Relative IR Intensities of HOCH₂C- O Radical

ModeObserved Frequency (cm⁻¹)Relative Intensity (%)Predicted Frequency (cm⁻¹)Predicted Intensity (km mol⁻¹)Mode Description
OH stretch3617.011360252ν OH
CH stretch3033.23305717ν CH
C=C=O stretch2123.61002139506ν₃ C=C=O
CC/OCH/COH bend--139618ν CC/δ OCH/δ COH
COH/OCH bend1250.28123938δ COH/δ OCH
CO stretch1137.415115574ν CO

The spectroscopic evidence confirms the formation of these intermediates and provides insight into their structural characteristics .

Astrochemical Significance

Glycolaldehyde has significant implications in astrochemistry and the study of prebiotic chemical evolution.

Interstellar Detection

Glycolaldehyde occurs in the interstellar medium, making it a molecule of interest in astrochemical studies. Its presence in space suggests potential pathways for the formation of more complex organic molecules in extraterrestrial environments .

Prebiotic Chemistry

As the simplest sugar-related molecule, glycolaldehyde may have played a role in prebiotic chemistry leading to the formation of more complex carbohydrates. Its involvement in the formose reaction provides a plausible pathway for sugar synthesis under primitive Earth conditions or in extraterrestrial environments .

Research Applications

Glycolaldehyde continues to be a focus of research across multiple scientific disciplines.

Biomimetic Chemistry

The reactivity of glycolaldehyde makes it valuable in biomimetic chemistry, where researchers design reactions that mimic biological processes. Its role in carbohydrate formation through the formose reaction has inspired approaches to synthesize complex carbohydrates.

Protein Modification Studies

Research has shown that glycolaldehyde can modify proteins through N-pyrrolation of lysine residues. These modified proteins exhibit DNA-mimicking properties, binding to DNA-specific dyes and antibodies. This finding has implications for understanding autoimmune diseases and protein damage mechanisms .

Matrix Isolation Spectroscopy

Advanced spectroscopic techniques, such as matrix isolation in para-hydrogen, have been employed to study the reactions of glycolaldehyde. These studies have provided detailed insights into reaction intermediates and mechanisms that would be difficult to observe under conventional conditions .

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